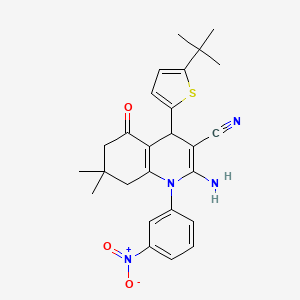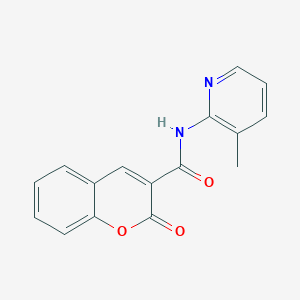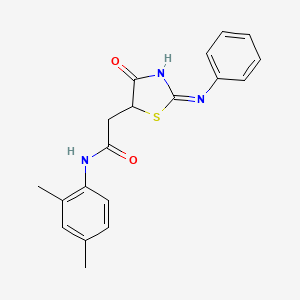![molecular formula C36H30N4O4 B11545968 N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11545968.png)
N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide typically involves a multi-step process. The initial step often includes the formation of the core structure through a cyclization reaction. Subsequent steps involve the introduction of various functional groups through reactions such as nitration, reduction, and acylation. The final step usually involves the condensation of the intermediate with a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Methylphenyl)-2-[(2E)-2-{[17-(4-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide
- **N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C36H30N4O4 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C36H30N4O4/c1-3-22-14-16-23(17-15-22)38-32(41)33(42)39-37-20-36-27-10-6-4-8-25(27)29(26-9-5-7-11-28(26)36)30-31(36)35(44)40(34(30)43)24-18-12-21(2)13-19-24/h4-20,29-31H,3H2,1-2H3,(H,38,41)(H,39,42)/b37-20+ |
InChI Key |
IQMSAXHIJRGFCU-HASSKWOGSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=C(C=C7)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11545893.png)
![(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one](/img/structure/B11545903.png)
![2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11545906.png)

![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545911.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11545912.png)

![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11545932.png)
![Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro-](/img/structure/B11545933.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11545938.png)


![(4E)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11545953.png)
![N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11545961.png)
